molecular formula C7H10N2O3 B15108182 ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate CAS No. 60178-91-8

ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate

Cat. No.: B15108182
CAS No.: 60178-91-8
M. Wt: 170.17 g/mol
InChI Key: DQFLWSBMPHOKEP-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields regioisomeric pyrazoles, which can be separated and purified. The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and functionalized pyrazole esters .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique structural properties, which allow for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research .

Properties

CAS No.

60178-91-8

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 1-methyl-5-oxo-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h3-4H2,1-2H3

InChI Key

DQFLWSBMPHOKEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1)C

Origin of Product

United States

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